molecular formula C4H10N2O2 B1209204 Ethanimidamide, monoacetate CAS No. 36896-17-0

Ethanimidamide, monoacetate

Cat. No.: B1209204
CAS No.: 36896-17-0
M. Wt: 118.13 g/mol
InChI Key: ZOZNCAMOIPYYIK-UHFFFAOYSA-N
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Description

. It is a derivative of ethanimidamide and is often used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances at the molecular level. Unfortunately, specific information on the mechanism of action of Ethanimidamide, monoacetate was not found .

Safety and Hazards

Ethanimidamide, monoacetate is recommended for industry use only . In case of exposure, it’s advised to move to fresh air, wash off with soap and plenty of water, and consult a physician . It’s important to handle this substance with personal protective equipment and avoid dust formation .

Future Directions

While specific future directions for Ethanimidamide, monoacetate were not found, it’s worth noting that the development and application of chemical compounds often involve continuous research and innovation .

Biochemical Analysis

Biochemical Properties

Ethanimidamide, monoacetate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it inhibits human parainfluenza virus type 1 sialidase . This interaction is crucial as it can potentially be used to develop antiviral therapies. Additionally, this compound has been studied for its effects on electrosurface phenomena at polymer films for biosensor applications . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sialidase can impact cell signaling pathways related to viral infections . Furthermore, its role in electrosurface phenomena suggests potential effects on cellular metabolism and gene expression, particularly in the context of biosensor applications . These cellular effects underscore the compound’s potential in therapeutic and diagnostic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits sialidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in gene expression related to viral replication and immune response. Additionally, the compound’s role in electrosurface phenomena suggests that it may interact with other biomolecules, influencing their activity and function . These molecular mechanisms provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its efficacy and impact on cellular processes. These temporal effects highlight the importance of understanding the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of sialidase can impact metabolic pathways related to viral replication and immune response . Additionally, the compound’s role in electrosurface phenomena suggests potential interactions with other metabolic pathways involved in biosensor applications . Understanding these metabolic pathways is crucial for developing targeted therapies and diagnostic tools.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its efficacy and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s therapeutic and diagnostic applications by determining its bioavailability and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interactions with biomolecules and its overall efficacy in therapeutic and diagnostic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidamide, monoacetate can be synthesized through the reaction of ethanimidamide with acetic acid. The reaction typically involves the use of a catalyst such as palladium acetate and lithium nitrate in an acetic acid solution . The reaction conditions include maintaining a temperature of around 50°C and atmospheric pressure for about an hour .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, monoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form ethanimidamide.

    Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ethanimidamide and acetic acid, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its acetate group provides additional reactivity compared to its parent compound, ethanimidamide, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

acetic acid;ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZNCAMOIPYYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-37-3 (Parent)
Record name Ethanimidamide, monoacetate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2068008
Record name Ethanimidamide, monoacetate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36896-17-0
Record name Ethanimidamide, acetate (1:1)
Source CAS Common Chemistry
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Record name Ethanimidamide, monoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamidine acetate
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Record name Ethanimidamide, acetate (1:1)
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Record name Ethanimidamide, monoacetate
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Record name ETHANIMIDAMIDE, MONOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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